4-(Thiophen-3-yl)butane-1,3-diol
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Overview
Description
4-(Thiophen-3-yl)butane-1,3-diol is an organic compound that features a thiophene ring attached to a butane-1,3-diol moiety. Thiophene is a sulfur-containing heterocycle, known for its aromatic properties and stability. The presence of the thiophene ring in this compound imparts unique chemical and physical properties, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Thiophen-3-yl)butane-1,3-diol typically involves the introduction of the thiophene ring to a butane-1,3-diol backbone. One common method is the condensation reaction between thiophene derivatives and butane-1,3-diol under acidic or basic conditions. For example, the Gewald reaction, which involves the condensation of thioglycolic acid derivatives with α,β-unsaturated carbonyl compounds, can be adapted to synthesize thiophene-containing diols .
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions using continuous flow reactors to ensure consistent product quality and yield. Catalysts such as potassium carbonate or DABCO (1,4-diazabicyclo[2.2.2]octane) can be employed to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(Thiophen-3-yl)butane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the butane-1,3-diol moiety can be oxidized to form carbonyl compounds.
Reduction: The thiophene ring can be reduced under specific conditions to form dihydrothiophene derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the thiophene ring.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions on the thiophene ring.
Major Products Formed
Oxidation: Formation of 4-(Thiophen-3-yl)butane-1,3-dione.
Reduction: Formation of 4-(Dihydrothiophen-3-yl)butane-1,3-diol.
Substitution: Formation of halogenated thiophene derivatives.
Scientific Research Applications
4-(Thiophen-3-yl)butane-1,3-diol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 4-(Thiophen-3-yl)butane-1,3-diol involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the hydroxyl groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4,4,4-Trifluoro-1-(thiophen-2-yl)butane-1,3-dione: A fluorinated analog with different electronic properties.
1-Phenyl(1-thiophen-2-yl)-4-(diphenylphosphoryl)butane-1,3-diones: Compounds with additional functional groups that influence their reactivity and applications.
Uniqueness
4-(Thiophen-3-yl)butane-1,3-diol is unique due to its combination of a thiophene ring and a butane-1,3-diol moiety, which imparts distinct chemical reactivity and potential biological activities. Its structural features allow for versatile modifications, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C8H12O2S |
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Molecular Weight |
172.25 g/mol |
IUPAC Name |
4-thiophen-3-ylbutane-1,3-diol |
InChI |
InChI=1S/C8H12O2S/c9-3-1-8(10)5-7-2-4-11-6-7/h2,4,6,8-10H,1,3,5H2 |
InChI Key |
FAKWXOUVZONICU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1CC(CCO)O |
Origin of Product |
United States |
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